The compound 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that features multiple functional groups, including an oxazole ring, a piperazine moiety, and a furan carbonyl. This compound is of interest in medicinal chemistry due to its potential biological activities.
The structural information and characteristics of this compound can be found in various chemical databases such as PubChem and ChemDiv, which provide insights into its molecular formula, weight, and structural representation. The molecular formula is with a molecular weight of approximately 378.42 g/mol .
This compound falls under the category of heterocyclic compounds due to the presence of the oxazole ring. It can also be classified as an aromatic compound because of the 3,4-dimethoxyphenyl group attached to it. Its structure suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can be approached through various synthetic routes involving key reactions such as:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Techniques like chromatography are typically employed for purification of intermediates and final products.
The molecular structure consists of:
The compound's structural representation includes:
COc1ccc(/C=C2/C(=O)OC(c3ccco3)=N2)cc1OC
ZKRWZMNTZCUPHR-UHFFFAOYSA-N
The compound is likely to participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted with caution due to potential side reactions, especially considering the presence of multiple reactive sites.
Further studies would be necessary to elucidate the precise mechanism by which this compound exerts its effects at the molecular level.
The physical properties include:
Chemical properties are influenced by functional groups:
Relevant data regarding the stability and reactivity profiles would need experimental validation.
This compound holds potential applications in various fields:
Further research is warranted to explore these applications fully and assess biological efficacy through clinical studies.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5